molecular formula C24H24BrNO4 B11953992 Methyl 4-(5-(2-bromophenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 853313-63-0

Methyl 4-(5-(2-bromophenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11953992
CAS No.: 853313-63-0
M. Wt: 470.4 g/mol
InChI Key: QOYQLXNFBRBMEM-UHFFFAOYSA-N
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Description

Methyl 4-(5-(2-bromophenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a furan ring, a bromophenyl group, and a hexahydroquinoline core. The presence of these diverse functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-(2-bromophenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Quinoline Core Formation: The hexahydroquinoline core is synthesized via a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the hexahydroquinoline core.

    Reduction: Reduction reactions can target the carbonyl group in the hexahydroquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound has potential applications in drug discovery and development. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Medicine

In medicine, the compound is studied for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing drugs with specific biological activities.

Industry

Industrially, the compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of Methyl 4-(5-(2-bromophenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The furan ring and bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the hexahydroquinoline core can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound shares the furan and ester functionalities but differs in the substituents on the phenyl ring.

    Methyl 4-(5-(2-chlorophenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Similar structure with a chlorine substituent instead of bromine.

Uniqueness

The uniqueness of Methyl 4-(5-(2-bromophenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its specific combination of functional groups. The presence of the bromophenyl group provides unique reactivity and interaction potential, distinguishing it from other similar compounds.

Properties

CAS No.

853313-63-0

Molecular Formula

C24H24BrNO4

Molecular Weight

470.4 g/mol

IUPAC Name

methyl 4-[5-(2-bromophenyl)furan-2-yl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C24H24BrNO4/c1-13-20(23(28)29-4)22(21-16(26-13)11-24(2,3)12-17(21)27)19-10-9-18(30-19)14-7-5-6-8-15(14)25/h5-10,22,26H,11-12H2,1-4H3

InChI Key

QOYQLXNFBRBMEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(O3)C4=CC=CC=C4Br)C(=O)OC

Origin of Product

United States

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